molecular formula C17H18F3N3O2S B2493841 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034305-95-6

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2493841
CAS No.: 2034305-95-6
M. Wt: 385.41
InChI Key: ORRORXHBCFMEON-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C17H18F3N3O2S and its molecular weight is 385.41. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c18-12-1-3-13(4-2-12)26-10-14(24)21-9-15-22-16(23-25-15)11-5-7-17(19,20)8-6-11/h1-4,11H,5-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRORXHBCFMEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and empirical data from case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Oxadiazole ring : Known for its biological activity.
  • Difluorocyclohexyl group : Enhances lipophilicity and may influence pharmacokinetics.
  • Thioacetamide moiety : Potentially contributes to biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the difluorocyclohexyl group using appropriate halides.
  • Amide bond formation with the thioacetamide group using coupling reagents like EDCI or DCC.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. The oxadiazole and difluorocyclohexyl groups may modulate enzyme activity, leading to observed pharmacological effects.

Empirical Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against HeLa and MCF-7 cell lines .
    • A study indicated that nitrogen-rich heterocycles exhibit notable antitumor activity due to their ability to interfere with cellular processes .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against a range of pathogens. The presence of the thio group is often associated with increased antimicrobial efficacy .
  • Mechanistic Insights :
    • Research indicates that compounds containing oxadiazole rings can inhibit critical pathways in cancer cells, such as glycolysis and cell proliferation . This suggests potential use in targeting metabolic pathways in aggressive cancers.

Data Summary

Biological ActivityObserved EffectsReference
CytotoxicityIC50 < 50 μM against HeLa cells
AntimicrobialEffective against Gram-positive bacteria
Mechanistic ActionInhibition of glycolysis in cancer cells

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Cytotoxicity Evaluation :
    • A compound structurally related to this compound demonstrated enhanced cytotoxicity when combined with phthalimide derivatives .
  • Antimicrobial Testing :
    • A study exploring thiazole-based compounds found that modifications similar to those in this compound led to increased antibacterial activity .

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